2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Physicochemical characterization Solid-state properties Identity verification

Medicinal chemistry teams developing kinase inhibitors face batch variability with regioisomeric thiazole building blocks. 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (CAS 749902-11-2) provides a structurally validated scaffold with distinct meta-methoxy electronics. • Co-crystallized with ROCK1 (PDB 4YVE), confirming kinase ATP-binding site compatibility. • Melting point 92-94 °C enables rapid identity verification vs. 51 °C for des-methoxy analog. • Reactive 4-carbaldehyde for rapid library diversification via condensations. Supplied with batch-specific Certificate of Analysis for reproducible results.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 749902-11-2
Cat. No. B1598080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
CAS749902-11-2
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC(=CS2)C=O
InChIInChI=1S/C11H9NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3
InChIKeyAZBYGUZCRCHMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (CAS 749902-11-2): Procurement-Relevant Identity and Core Properties


2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (CAS 749902-11-2) is a heterocyclic building block belonging to the 2-arylthiazole-4-carbaldehyde subfamily. It features a 3-methoxyphenyl substituent at the thiazole C-2 position and a reactive formyl group at C-4. The compound has a molecular formula of C₁₁H₉NO₂S, a molecular weight of 219.26 g/mol, and a computed XLogP3-AA of 2.4 [1]. It is commercially supplied as an off-white to yellow solid with a purity specification of ≥99% (HPLC) from qualified vendors, and a reported melting point of 92–94 °C [2]. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting neurological disorders and in the preparation of thiazole-based bioactive molecule libraries .

Why 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Within the 2-arylthiazole-4-carbaldehyde family, minor structural perturbations—such as methoxy group position (ortho, meta, para), phenyl ring substitution state, or aldehyde regioisomerism—produce measurable differences in physicochemical properties, synthetic accessibility, and downstream biological performance. The 3-methoxy (meta) substitution pattern imparts a distinct electronic environment: it retains the electron-donating effect of the methoxy group without the steric compression of the ortho isomer or the strong mesomeric donation of the para isomer that can alter thiazole ring electronics [1]. Compared to the unsubstituted parent 2-phenylthiazole-4-carbaldehyde, the target compound carries an additional oxygen atom that increases topological polar surface area (TPSA: 67.4 vs. 58.2 Ų) and hydrogen bond acceptor count (4 vs. 3), directly influencing solubility, chromatographic behavior, and target binding properties [2]. Furthermore, the methoxyphenyl-thiazole motif is a validated pharmacophore in kinase inhibitor design, as demonstrated by the co-crystal structure of a methoxyphenyl-thiazole acetamide derivative with Rho-associated protein kinase 1 (ROCK1, PDB 4YVE) [3]. These structural distinctions mean that substituting the 3-methoxy isomer with a 2-methoxy, 4-methoxy, or des-methoxy analog will yield a different molecular entity with non-equivalent SAR and procurement specifications.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde Versus Closest Analogs


Melting Point: Target 92–94 °C vs. Unsubstituted Parent 51 °C – A 41 °C Differential Identifying the Meta-Methoxy Isomer

The target compound 2-(3-methoxyphenyl)thiazole-4-carbaldehyde exhibits a melting point of 92–94 °C [1], which is approximately 41–43 °C higher than the unsubstituted parent 2-phenylthiazole-4-carbaldehyde (CAS 20949-81-9) that melts at 51 °C . This differential provides a straightforward orthogonal identity confirmation method via melting point determination that can distinguish the 3-methoxy derivative from the des-methoxy parent, which shares an identical XLogP3-AA of 2.4 and may otherwise be difficult to differentiate by simple chromatographic retention alone.

Physicochemical characterization Solid-state properties Identity verification

Topological Polar Surface Area (TPSA): 67.4 Ų for Target vs. 58.2 Ų for Parent – A 9.2 Ų Increase with Implications for Permeability and Solubility

According to PubChem computed properties, the target compound has a topological polar surface area (TPSA) of 67.4 Ų and 4 hydrogen bond acceptors, versus the unsubstituted parent 2-phenylthiazole-4-carbaldehyde which has a TPSA of 58.2 Ų and only 3 hydrogen bond acceptors [1][2]. The 9.2 Ų increase in TPSA is attributable to the methoxy oxygen, which constitutes an additional hydrogen bond acceptor site. In drug design, TPSA values below 90 Ų are generally associated with favorable intestinal absorption and blood–brain barrier penetration; both compounds fall within this range, but the 16% higher TPSA of the target predicts measurably altered membrane partitioning and solubility behavior relative to the parent scaffold.

Drug-likeness ADME prediction Physicochemical profiling

Purity Specification: Target ≥99% (HPLC) vs. Ortho-Isomer 95% – Higher Assured Purity for Sensitive Downstream Chemistry

The target compound is commercially available at ≥99% purity by HPLC from multiple reputable vendors including ChemImpex (Cat. 17942) and AKSci (Cat. Y9998) . In contrast, the ortho-methoxy positional isomer 2-(2-methoxyphenyl)thiazole-4-carbaldehyde (CAS 885279-11-8) is typically supplied at a minimum purity specification of 95% (AKSci Cat. Y5615), with some vendors offering 98% . The para-methoxy isomer (CAS 174006-71-4) is also available at ≥99% HPLC, meaning the procurement-critical distinction is between the 3-methoxy and 2-methoxy isomers, where the 3-methoxy target offers a 4-percentage-point purity advantage at the top specification tier.

Procurement specification Quality assurance Synthetic intermediate

Aldehyde Regioisomerism: 4-Carbaldehyde Validated in Antimicrobial Thiosemicarbazide Libraries vs. 5-Carbaldehyde Lacking Equivalent Literature Precedent

The 2-arylthiazole-4-carbaldehyde scaffold, of which the target compound is a member, has been explicitly employed in the design of focused thiosemicarbazide derivative libraries with demonstrated antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas fluorescence) strains [1]. In a related study, 2,4-disubstituted thiazole analogues derived from 4-carbaldehyde precursors showed MIC values as low as 4.0–5.1 µg/mL against tested microbial strains and demonstrated antioxidant activity comparable to ascorbic acid in DPPH radical-scavenging assays [2]. By contrast, the 5-carbaldehyde regioisomer 2-(3-methoxyphenyl)thiazole-5-carbaldehyde (CAS 915923-79-4) lacks comparable published antimicrobial library data, making the 4-carbaldehyde regioisomer the evidence-supported choice for thiosemicarbazide and hydrazone-based library synthesis.

Antimicrobial research Thiosemicarbazide derivatives Library design

Meta-Methoxy Positional Advantage: Electronic Tuning Without Ortho Steric Hindrance or Para Resonance Dominance

The meta (3-) position of the methoxy group on the phenyl ring provides a distinct electronic profile compared to ortho- and para-substituted isomers. At the meta position, the methoxy group exerts an electron-withdrawing inductive effect (−I) without the strong +M (mesomeric) electron donation that occurs from the para position, and without the steric compression and chelation potential of the ortho position [1]. This balanced electronic environment is reflected in the compound's computed complexity value of 225 (PubChem), which is higher than the para isomer (217), indicating a slightly more complex electronic structure [2]. While all three methoxy positional isomers share the same XLogP3-AA (2.4) and TPSA (67.4 Ų), the meta isomer's distinct electronic distribution can yield different reaction rates in nucleophilic additions to the aldehyde group and different binding modes in biological targets.

Electronic effects SAR design Synthetic chemistry

Methoxyphenyl-Thiazole Scaffold Kinase Target Validation: Co-Crystal Structure with ROCK1 (PDB 4YVE) at 3.40 Å Resolution

The methoxyphenyl-thiazole pharmacophore, of which 2-(3-methoxyphenyl)thiazole-4-carbaldehyde is the aldehyde precursor, has been structurally validated in kinase inhibitor discovery. The co-crystal structure of Rho-associated protein kinase 1 (ROCK1) with a methoxyphenyl-thiazole inhibitor (2-(3-methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide) was solved at 3.40 Å resolution and deposited as PDB ID 4YVE [1][2]. This structure confirms that the 3-methoxyphenyl-thiazole motif can productively engage kinase active sites and serves as an effective hinge-binding scaffold. The primary citation reports detailed structure-activity relationships for this series (J. Med. Chem. 2015, 58, 5028–5037), providing a quantitative framework for further optimization of compounds derived from this building block [3]. In contrast, no equivalent co-crystal structures exist for derivatives of the 5-carbaldehyde regioisomer or the des-methoxy parent phenylthiazole aldehyde in a kinase context.

Kinase inhibitor design Structural biology ROCK1

Evidence-Backed Application Scenarios for Procuring 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde


Medicinal Chemistry: Synthesis of Kinase-Focused Compound Libraries Using a Structurally Validated Scaffold

Procurement of the target compound is indicated for medicinal chemistry teams developing kinase inhibitor libraries. The methoxyphenyl-thiazole core has been co-crystallized with ROCK1 (PDB 4YVE), confirming that derivatives of this scaffold can productively occupy kinase ATP-binding sites [1]. The reactive 4-carbaldehyde group enables rapid diversification via condensation with amines, hydrazines, and thiosemicarbazides to generate focused libraries for kinase screening. The meta-methoxy substitution pattern provides electronic tuning distinct from ortho- and para-isomers (complexity 225 vs. 217 for para), while maintaining drug-like physicochemical properties (XLogP3 2.4, TPSA 67.4 Ų) [2]. Researchers should specify ≥99% HPLC purity from vendors such as ChemImpex (Cat. 17942) to maximize reproducibility in library synthesis .

Antimicrobial Drug Discovery: Thiosemicarbazide and Hydrazone Derivative Synthesis

The 2-arylthiazole-4-carbaldehyde scaffold has established precedent in antimicrobial thiosemicarbazide chemistry, with published derivatives demonstrating MIC values of 4.0–5.1 µg/mL against bacterial strains and binding affinities of −10.0 to −11.0 kcal/mol against S. aureus topoisomerase IV [1]. The target compound, bearing the 3-methoxyphenyl substituent, can be directly employed in Rodionov-type condensations with malonic acid and ammonium acetate to generate thiazole β-amino acids, or converted to thiosemicarbazides for antimicrobial screening [2]. The 4-carbaldehyde regioisomer is the evidence-preferred choice over the 5-carbaldehyde analog, which lacks comparable antimicrobial library data, reducing the risk of investing in an unvalidated scaffold position.

Procurement QC and Identity Verification: Melting Point as a Zero-Cost Orthogonal Check

For procurement and QC laboratories receiving shipments of 2-(3-methoxyphenyl)thiazole-4-carbaldehyde, the melting point of 92–94 °C provides a rapid, zero-cost identity verification that can distinguish the target from the unsubstituted parent 2-phenylthiazole-4-carbaldehyde (mp 51 °C) [1][2]. The 41–43 °C differential is large enough to be reliably detected with standard melting point apparatus. Combined with HPLC purity verification against the vendor Certificate of Analysis (target ≥99%), this orthogonal check reduces the risk of accepting an incorrect positional isomer or des-methoxy analog that could compromise downstream synthetic campaigns.

Neurological Disorder Drug Discovery: Intermediate for CNS-Targeted Agent Synthesis

Vendor technical documentation identifies 2-(3-methoxyphenyl)thiazole-4-carbaldehyde as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders [1]. The compound's physicochemical profile—XLogP3 2.4, TPSA 67.4 Ų, zero H-bond donors—places it within favorable CNS drug-like space for intermediate building blocks. The TPSA of 67.4 Ų is below the commonly cited threshold of 90 Ų for blood-brain barrier penetration, and the 3-methoxy group contributes an additional H-bond acceptor site compared to the unsubstituted phenyl analog (TPSA 58.2 Ų, 3 HBA), which can be exploited for target engagement while monitoring the impact on brain penetration in downstream leads [2].

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